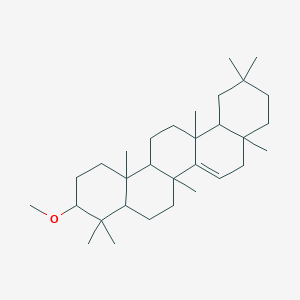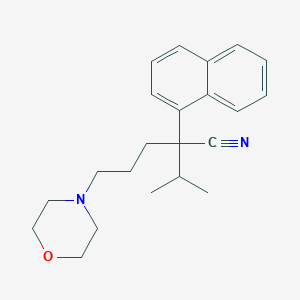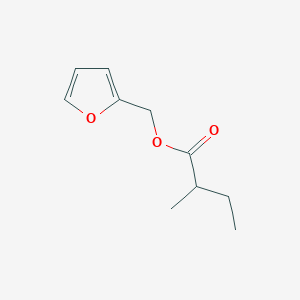
4-Nitroindole-3-carboxaldehyde
Vue d'ensemble
Description
4-Nitroindole-3-carboxaldehyde is a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators . It is also used in the synthesis of structural analogs of thaxtomin and in the preparation of chromophores related to gold fluorescent protein .
Synthesis Analysis
The synthesis of 4-Nitroindole-3-carboxaldehyde involves several steps. It is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, structural analogs of thaxtomin, chromophores related to gold fluorescent protein, and brassinin and gramine derivatives .Molecular Structure Analysis
The 4-nitro-1H-indole-carboxaldehyde (NICA) molecule was characterized experimentally using FT-IR, FT-Raman and UV-Vis spectra, and it was studied theoretically using DFT calculations. The optimized structure of the NICA molecule was determined by DFT calculations using B3LYP functional with cc-pVTZ basis set .Chemical Reactions Analysis
4-Nitroindole-3-carboxaldehyde is sufficiently electrophilic to interact with a common diene . It is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, structural analogs of thaxtomin, chromophores related to gold fluorescent protein, and brassinin and gramine derivatives .Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
4-nitro-1H-indole-3-carbaldehyde: is a versatile precursor in multicomponent reactions, which are pivotal in the synthesis of complex molecules. MCRs are sustainable, often high-yielding, and cost-effective, aligning with green chemistry principles . This compound facilitates the creation of diverse biologically active structures, including carbazole, triazole, and pyrazole derivatives, which are significant in pharmaceutical chemistry.
Biological Activity
Indole derivatives, including 4-nitroindole-3-carbaldehyde , exhibit a wide range of biological activities. They are known for their antioxidant, antibiotic, anti-inflammatory, and anticancer properties . The nitro group at the 4-position may enhance these activities, making it a valuable compound for developing new therapeutic agents.
Schiff Base Formation
This compound is instrumental in forming Schiff bases, which are useful in synthesizing bioactive materials. The aldehyde group reacts with amines to form Schiff bases, which have applications in creating polymers with potential antibacterial, antiviral, and antifungal properties .
Synthesis of Heterocycles
4-nitroindole-3-carbaldehyde: is used as a starting material for the synthesis of various heterocyclic compounds. These heterocycles are crucial in medicinal chemistry for their potential as drug candidates due to their structural diversity and biological relevance .
Organic Synthesis and Catalysis
The compound serves as a reactant in various organic synthesis processes, including the preparation of chromophores and structural analogs of natural products like thaxtomin . Its role in catalysis, particularly in reactions involving copper-catalyzed conditions, is also noteworthy.
Anticancer Immunomodulators
Research has explored the use of 4-nitroindole-3-carbaldehyde in the synthesis of tryptophan dioxygenase inhibitors. These inhibitors have potential as anticancer immunomodulators, highlighting the compound’s significance in cancer research .
Mécanisme D'action
Target of Action
4-Nitro-1H-indole-3-carbaldehyde, also known as 4-Nitroindole-3-carboxaldehyde, is a derivative of 1H-Indole-3-carbaldehyde It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives can undergo c–c and c–n coupling reactions and reductions easily . This makes them ideal precursors for the synthesis of active molecules .
Biochemical Pathways
1h-indole-3-carbaldehyde and its derivatives are known to be involved in multicomponent reactions (mcrs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Result of Action
It’s known that the indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Safety and Hazards
Propriétés
IUPAC Name |
4-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVTWQTGQAMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455000 | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroindole-3-carboxaldehyde | |
CAS RN |
10553-11-4 | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitroindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Nitroindole-3-carboxaldehyde contribute to the detection of Hg2+ in the described chemosensor?
A1: In this study, 4-Nitroindole-3-carboxaldehyde acts as a building block for a fluorescent chemosensor. It reacts with rhodamine 6G-hydrazide to form a probe molecule (L2). This probe exists in a non-fluorescent spirolactam form. Upon interaction with Hg2+, the spirolactam ring opens, leading to a significant increase in fluorescence. [] This "turn-on" fluorescence response makes the probe highly sensitive and selective for detecting Hg2+ ions.
Q2: Were any computational studies performed to understand the interaction between the chemosensor (L2) and Hg2+?
A2: Yes, Density Functional Theory (DFT) calculations were employed to investigate the interaction between the L2 probe and Hg2+. [] These calculations provided theoretical insights into the binding mechanism, supporting the experimental findings and demonstrating a good correlation between the experimental and theoretical data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)







